Duroquinone

Vue d'ensemble

Description

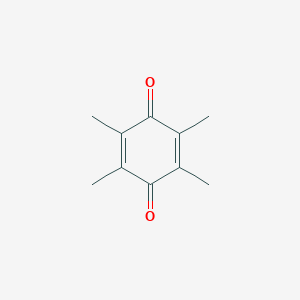

La duroquinone, également connue sous le nom de 2,3,5,6-tétraméthyl-1,4-benzoquinone, est un composé organique de formule moléculaire C₁₀H₁₂O₂. C'est un dérivé de la 1,4-benzoquinone, où quatre atomes d'hydrogène sont remplacés par des groupes méthyle. Ce composé est connu pour son rôle d'oxydant organique et possède une structure plane avec deux paires de doubles liaisons carbone-oxygène et carbone-carbone .

Méthodes De Préparation

La duroquinone est synthétisée par un processus en plusieurs étapes :

Nitration du durène : Le matériau de départ, le durène (1,2,4,5-tétraméthylbenzène), subit une nitration pour former du 2,3,5,6-tétraméthyl-1,4-dinitrobenzène.

Réduction en diamine : Le composé dinitro est ensuite réduit en 2,3,5,6-tétraméthyl-1,4-diaminobenzène.

Oxydation : Enfin, la diamine est oxydée pour produire de la this compound.

Analyse Des Réactions Chimiques

La duroquinone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut agir comme un agent oxydant, acceptant des électrons d'autres molécules.

Réduction : Elle peut être réduite en durohydroquinone en présence d'agents réducteurs.

Les réactifs courants utilisés dans ces réactions comprennent le pentacarbonylfer pour la carbonylation et divers agents réducteurs pour les réactions de réduction. Les principaux produits formés comprennent la durohydroquinone et divers dérivés substitués .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets principalement par son rôle d'accepteur d'électrons. Elle interagit avec la NAD(P)H déshydrogénase [quinone] 1, facilitant les processus de transfert d'électrons. Cette interaction est cruciale dans diverses voies biochimiques, notamment celles impliquées dans la respiration cellulaire et la photosynthèse .

Applications De Recherche Scientifique

Duroquinone has a wide range of applications in scientific research:

Mécanisme D'action

Duroquinone exerts its effects primarily through its role as an electron acceptor. It interacts with NAD(P)H dehydrogenase [quinone] 1, facilitating electron transfer processes. This interaction is crucial in various biochemical pathways, including those involved in cellular respiration and photosynthesis .

Comparaison Avec Des Composés Similaires

La duroquinone fait partie de la famille des p-benzoquinones, qui comprend d'autres composés tels que :

1,4-Benzoquinone : Le composé parent, qui ne possède pas les groupes méthyle présents dans la this compound.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : Une quinone à fort potentiel de réduction, couramment utilisée comme oxydant en synthèse organique.

La this compound est unique en raison de ses quatre groupes méthyle, qui influencent ses propriétés redox et sa réactivité. Cela la rend particulièrement utile dans des applications spécifiques, telles que les batteries à flux redox et la recherche photosynthétique .

Activité Biologique

Duroquinone (DQ) is a naturally occurring compound classified as a quinone, known for its significant biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by its chemical structure as 2,3,5,6-tetramethyl-1,4-benzoquinone. It possesses a unique redox potential that allows it to participate in various biochemical reactions, particularly in mitochondrial electron transport chains.

This compound functions primarily as an electron carrier in the mitochondrial respiratory chain. Its ability to undergo redox cycling makes it a potent agent in modulating oxidative stress within cells. Here are some key mechanisms through which this compound exerts its biological effects:

- Mitochondrial Complex I Inhibition : this compound has been identified as an inhibitor of mitochondrial Complex I, leading to decreased ATP production and increased reactive oxygen species (ROS) generation. This effect is particularly evident in cancer cells, where DQ promotes metabolic remodeling towards glycolysis under hypoxic conditions .

- Oxidative Stress Induction : Studies have demonstrated that this compound can induce oxidative stress in various cell types. For example, exposure to vaping emissions containing this compound resulted in significant ROS generation and upregulation of oxidative stress-related genes such as NQO1 and HMOX-1 in bronchial epithelial cells .

- Protective Effects Against Hyperoxia : In isolated rat lungs exposed to hyperoxia, this compound was shown to reverse hyperoxia-induced mitochondrial depolarization. This protective effect is attributed to its ability to restore mitochondrial membrane potential and enhance cellular respiration .

1. Cancer Research

Recent studies have highlighted the potential of this compound as an anti-cancer agent. For instance, the compound has been shown to inhibit the proliferation of breast cancer cells by inducing mitochondrial dysfunction and promoting apoptosis .

2. Vaping-Associated Lung Injury

The emergence of vaping-related lung injuries has brought attention to the role of this compound formed during the thermal degradation of e-liquids. Research indicates that this compound contributes to lung damage through oxidative stress pathways, exacerbating the effects of other toxic components like vitamin E acetate .

3. Mitochondrial Dysfunction

This compound's role in mitigating mitochondrial dysfunction has been explored in various contexts. In models of hyperoxia-induced lung injury, it effectively reversed mitochondrial depolarization and restored normal respiratory function .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMKWBHYPYBEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200659 | |

| Record name | Duroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Duroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00288 [mmHg] | |

| Record name | Duroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-17-3 | |

| Record name | Duroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Duroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q8791R69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.